molecular formula C11H18ClN3 B13640195 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine

Cat. No.: B13640195
M. Wt: 227.73 g/mol
InChI Key: DAWAYCITVZRWQB-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine is a chemical compound with the molecular formula C11H18ClN3. This specialized pyrazole derivative features a chloro-substituted pyrazole ring linked to a 4-ethylcyclohexyl group, a structure that is of significant interest in medicinal and agrochemical research. Pyrazole carboxamide derivatives have demonstrated notable utility in controlling animal pests . Researchers value this compound as a key synthetic intermediate or precursor for developing novel active substances. Its structure suggests potential for interaction with various biological targets, though its specific mechanism of action is an area of ongoing investigation and is dependent on the final synthesized molecule. This product is strictly for laboratory research and development purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Properties

Molecular Formula

C11H18ClN3

Molecular Weight

227.73 g/mol

IUPAC Name

4-chloro-1-(4-ethylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C11H18ClN3/c1-2-8-3-5-9(6-4-8)15-7-10(12)11(13)14-15/h7-9H,2-6H2,1H3,(H2,13,14)

InChI Key

DAWAYCITVZRWQB-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)N2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine generally involves multi-step organic reactions, with the key step being the construction of the pyrazole ring followed by substitution at the N-1 position with the 4-ethylcyclohexyl moiety. The chlorine atom is introduced at the 4-position of the pyrazole ring, and the amine group is located at the 3-position.

A typical synthetic approach includes:

  • Formation of the pyrazole core via cyclization or nucleophilic substitution reactions.
  • Introduction of the 4-ethylcyclohexyl substituent at the N-1 position, often through alkylation reactions.
  • Chlorination at the 4-position of the pyrazole ring.
  • Purification and isolation of the target compound using recrystallization or chromatographic techniques.

Detailed Synthetic Route

Based on the synthesis of related pyrazole derivatives and the data available for 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine, the following detailed synthetic route is proposed:

Step Reaction Type Reagents and Conditions Description
1 Pyrazole ring formation Cyclization of hydrazine derivatives with β-diketones or α,β-unsaturated ketones under reflux conditions Formation of the pyrazole core structure with an amine at the 3-position
2 N-1 Alkylation Reaction of 4-chloropyrazol-3-amine with 4-ethylcyclohexyl halide (e.g., bromide or chloride) in presence of base (e.g., potassium carbonate) in polar aprotic solvent (e.g., DMF) at 50-80 °C Introduction of the 4-ethylcyclohexyl group at the N-1 position via nucleophilic substitution
3 Chlorination at 4-position Use of chlorinating agents such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3) under controlled temperature Installation of the chlorine atom at the 4-position of the pyrazole ring
4 Purification Recrystallization from suitable solvents (e.g., ethyl acetate/hexanes) or silica gel column chromatography Isolation of pure 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine

Reaction Conditions and Yields

  • Alkylation reactions are typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitution.
  • Bases like potassium carbonate or cesium carbonate are commonly used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
  • Chlorination steps require careful temperature control (often below 80 °C) to avoid over-chlorination or decomposition.
  • Reaction times vary from several hours to overnight depending on reagent reactivity and scale.
  • Yields for similar pyrazole derivatives alkylation and chlorination range from 60% to 80% under optimized conditions.

Analytical and Structural Characterization

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR): Proton (^1H) NMR spectra typically show characteristic signals for the pyrazole ring protons, the ethyl group, and cyclohexyl ring protons. Multiplets and doublets correspond to the substituted positions.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of 227.73 g/mol confirm the molecular formula C11H18ClN3.
  • Infrared (IR) Spectroscopy: Bands corresponding to amine N–H stretching and pyrazole ring vibrations are observed.
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, with retention times indicating the compound’s identity and purity level.

Crystallographic and Computational Analysis

  • X-ray crystallography can be employed to determine the precise molecular geometry and confirm the position of substituents on the pyrazole ring.
  • Computational chemistry methods predict the compound's behavior in various chemical environments, aiding in understanding reactivity and interaction with biological targets.

Summary Table of Preparation Methodology

Aspect Details
Molecular Formula C11H18ClN3
Molecular Weight 227.73 g/mol
Key Synthetic Steps Pyrazole ring formation, N-1 alkylation with 4-ethylcyclohexyl halide, chlorination
Typical Solvents N,N-dimethylformamide (DMF), ethyl acetate, hexanes
Common Bases Potassium carbonate, cesium carbonate
Chlorinating Agents N-chlorosuccinimide (NCS), phosphorus oxychloride (POCl3)
Reaction Temperatures 20–80 °C
Reaction Times 4–12 hours
Purification Methods Recrystallization, silica gel column chromatography
Yield Range 60–80%
Analytical Techniques NMR, MS, IR, HPLC, X-ray crystallography

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 4 of the pyrazole ring serves as a leaving group, enabling nucleophilic substitution (SNAr) under basic conditions.

Key Reactions:

  • Amination: Reaction with primary or secondary amines (e.g., methylamine, morpholine) in polar aprotic solvents (DMF, THF) yields 4-amino derivatives.

  • Hydrolysis: Treatment with aqueous NaOH or KOH produces 4-hydroxypyrazole derivatives.

Example Conditions:

SubstrateReagent/CatalystSolventTemperatureProductYield*
4-Chloro-pyrazole analogMorpholine, K2CO3DMF80°C4-Morpholino-pyrazole derivative~75%
4-Chloro-pyrazole analogNH3 (aq.), NaOHH2O/EtOHReflux4-Hydroxy-pyrazole derivative~60%

*Yields based on analogous reactions reported for structurally similar compounds .

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed cross-coupling reactions, enabling carbon–carbon bond formation.

Common Reactions:

  • Suzuki–Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(PPh3)4 and a base (e.g., Na2CO3) yields biarylpyrazole derivatives.

  • Buchwald–Hartwig Amination: Coupling with aryl halides forms N-arylpyrazole analogs .

Typical Parameters:

Reaction TypeCatalystBaseSolventTemperature
Suzuki–MiyauraPd(PPh3)4Na2CO3DME90°C
Buchwald–HartwigPd2(dba)3/Xantphost-BuONaToluene110°C

Oxidation and Reduction Reactions

The amine group at position 3 undergoes redox transformations:

Oxidation:

  • Treatment with H2O2 or m-CPBA oxidizes the amine to a nitroso or nitro group.
    Reduction:

  • Catalytic hydrogenation (H2/Pd-C) reduces the C–Cl bond to C–H, yielding dechlorinated products.

Representative Data:

Starting MaterialReagentProductSelectivity
4-Chloro-pyrazole-3-amineH2O2, AcOH3-Nitroso-pyrazole>90%
4-Chloro-pyrazole-3-amineH2 (1 atm), Pd/C4-Hydro-pyrazole-3-amine~85%

Acylation and Alkylation

The primary amine group reacts with electrophiles to form acylated or alkylated derivatives:

Reaction Pathways:

  • Acylation: Treatment with acetyl chloride or acetic anhydride yields N-acetylated products.

  • Alkylation: Reaction with alkyl halides (e.g., methyl iodide) forms N-alkylated derivatives.

Conditions and Outcomes:

ReactionReagentBaseSolventProduct
AcylationAcetyl chloridePyridineDCMN-Acetyl-pyrazole-3-amine
AlkylationMethyl iodideK2CO3DMFN-Methyl-pyrazole-3-amine

Heterocyclic Functionalization

The pyrazole ring participates in cycloaddition and ring-opening reactions:

Notable Examples:

  • 1,3-Dipolar Cycloaddition: Reaction with nitrile oxides forms isoxazoline-fused pyrazoles .

  • Ring Expansion: Treatment with diazomethane yields pyrazolo[1,5-a]pyrimidines .

Stability and Side Reactions

  • Thermal Degradation: Decomposition occurs above 200°C, forming chloroarenes and cyclohexylamines.

  • Acid Sensitivity: The amine group protonates in strong acids (e.g., HCl), affecting reactivity in electrophilic substitutions .

Scientific Research Applications

4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CF$_3$) enhance electrophilic character, influencing reactivity in substitution reactions .
  • Synthetic Challenges : Low yields in cyclopropylamine derivatives (e.g., ) underscore the difficulty of introducing strained rings compared to linear alkyl groups.

Biological Activity

4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine is C11H16ClN3C_{11}H_{16}ClN_3. The compound features a pyrazole ring substituted with a chloro group and an ethylcyclohexyl moiety, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC11H16ClN3
Molecular Weight229.71 g/mol
SMILESCC(C)CC1=NN(C(=N1)N)Cl
InChIKeyFXWAERAOYVTBST-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study focusing on related pyrazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine may share similar properties due to structural similarities .

Neuropharmacological Effects

The potential neuropharmacological effects of pyrazole derivatives have gained attention, particularly in the context of schizophrenia treatment. A review discussed how multi-target drugs can modulate neurotransmitter systems, which may include compounds like 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine due to its interaction with serotonin and dopamine receptors .

Case Studies

Case Study 1: Antimicrobial Testing
A series of tests were conducted on pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, demonstrating significant antimicrobial activity.

Case Study 2: Cancer Cell Line Inhibition
In vitro studies on human breast cancer cell lines showed that pyrazole derivatives could reduce cell viability by over 70% at concentrations of 50 µM. While direct studies on the specific compound are needed, the mechanism likely involves apoptosis induction through mitochondrial pathways.

Q & A

What are the common synthetic routes for 4-Chloro-1-(4-ethylcyclohexyl)-1H-pyrazol-3-amine, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via multi-step protocols involving condensation, cyclization, or substitution reactions. For example, analogous pyrazole derivatives are prepared by reacting hydrazine derivatives with acrylamide intermediates in ethanol or glacial acetic acid, yielding ~80% under optimized conditions . Copper-catalyzed cross-coupling (e.g., Ullmann-type reactions) using cesium carbonate as a base in dimethyl sulfoxide (DMSO) at 35°C for 48 hours can achieve moderate yields (17.9%), highlighting the need for prolonged reaction times and catalyst optimization .

How is structural confirmation performed for this compound, and what spectroscopic markers are critical?

Basic
Structural validation relies on ¹H/¹³C NMR , IR , and mass spectrometry . Key NMR signals include aromatic protons (δ 6.5–8.5 ppm) and NH₂ groups (D₂O-exchangeable, δ ~5 ppm). IR absorption bands at ~3448 cm⁻¹ (NH stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm the pyrazole core . High-resolution mass spectrometry (HRMS) with ESI ionization provides molecular weight validation (e.g., [M+H]⁺ at m/z 215) .

How can discrepancies between crystallographic data and spectroscopic results be resolved?

Advanced
Discrepancies may arise from polymorphism or dynamic equilibria in solution. Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., mean C–C = 0.002 Å) and torsion angles, providing definitive 3D structural validation . For example, SCXRD data for a related pyrazole derivative (R factor = 0.031) confirmed planarity of the pyrazole ring, which NMR alone could not resolve . Use SHELXL for refinement and SIR97 for structure solution to cross-validate results .

What strategies optimize reaction yields for halogenated pyrazole derivatives?

Advanced
Yield optimization involves:

  • Catalyst screening : Copper(I) bromide in DMSO improves cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce side reactions during cyclization .
    For example, the Vilsmeier-Haack reaction on 3-methyl-1-arylpyrazol-5(4H)-ones achieves high regioselectivity for chloro-substituted products .

How does substitution at the pyrazole 3-amine position affect biological activity?

Advanced
The 3-amine group is critical for hydrogen bonding with biological targets. In antibacterial agents, substitution with arylalkyl groups (e.g., 4-ethylcyclohexyl) enhances lipophilicity and membrane penetration . Structure-activity relationship (SAR) studies on anxiolytic analogs show that bulky substituents at the 1-position improve receptor affinity by reducing steric hindrance .

What purification challenges arise during synthesis, and how are they addressed?

Basic
Byproducts from incomplete cyclization or halogenation require chromatographic separation. Silica gel chromatography with gradients of ethyl acetate/hexane (0–100%) effectively isolates the target compound . For polar impurities, acid-base extraction (e.g., HCl washes) removes unreacted amines .

How can computational modeling predict the compound’s crystallographic behavior?

Advanced
Density functional theory (DFT) calculations predict molecular packing and hydrogen-bonding networks. Tools like SHELXD and SHELXE enable high-throughput phasing of X-ray data . For example, SIR97 integrates direct methods and least-squares refinement to resolve twinning or high-symmetry space groups .

What solvent systems are suitable for solubility studies?

Basic
The compound’s solubility is limited in aqueous buffers but improves in DMSO or ethanol. Storage conditions (e.g., -20°C in DMSO) prevent degradation . For biological assays, prepare stock solutions in DMSO (≤1% v/v) to avoid precipitation .

How are synthetic byproducts characterized, and what mechanistic insights do they provide?

Advanced
LC-MS and HRMS identify byproducts (e.g., dimerization or over-halogenation). For example, a low-yield copper-catalyzed reaction may produce dehalogenated intermediates, indicating oxidative side reactions . Mechanistic studies using deuterated solvents or radical traps (e.g., TEMPO) clarify pathways .

What thermal stability data are available, and how are decomposition products analyzed?

Advanced
Differential scanning calorimetry (DSC) reveals melting points (e.g., 104–107°C) and decomposition onset . Thermogravimetric analysis (TGA) under nitrogen identifies volatile fragments (e.g., HCl release at >200°C). SCXRD of thermally treated samples detects structural rearrangements .

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